2,6-Dichloroquinolin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPGXEHODHDXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647497 | |

| Record name | 2,6-Dichloroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607380-28-9 | |

| Record name | 2,6-Dichloroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloroquinolin-5-amine chemical properties

An In-depth Technical Guide to 2,6-Dichloroquinolin-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile template for molecular design, enabling precise orientation of functional groups to interact with biological targets. Within this important class of heterocycles, halo- and amino-substituted quinolines are particularly valuable as intermediates and pharmacophores. This guide provides a comprehensive technical overview of this compound, a molecule of significant interest for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, explore its synthesis and reactivity, and illuminate its potential as a strategic building block in the quest for novel therapeutics.

Core Chemical and Physical Properties

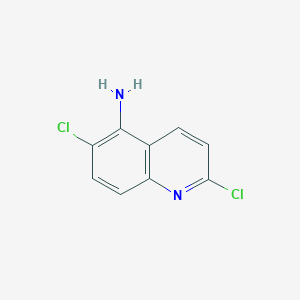

This compound (CAS No. 607380-28-9) is a substituted quinoline featuring two chlorine atoms and an amino group, which impart specific electronic and steric characteristics crucial for its chemical behavior and potential biological activity.

Caption: Chemical Structure of this compound.

The physicochemical properties of this molecule are critical for predicting its behavior in both chemical reactions and biological systems. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 607380-28-9 | [1][2][3] |

| Molecular Formula | C₉H₆Cl₂N₂ | [3] |

| Molecular Weight | 213.06 g/mol | [3] |

| Boiling Point | 347.3 ± 37.0 °C (Predicted) | [1] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.07 ± 0.50 (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature or under inert gas (nitrogen or Argon) at 2–8 °C | [1][3] |

Note: Some physical properties are computationally predicted and should be confirmed by experimental data.

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not widely published, a plausible synthetic route can be designed based on established quinoline synthesis methodologies, such as the Friedländer annulation or related cyclization strategies.[4] A hypothetical, yet chemically sound, protocol is outlined below. The causality behind this experimental design lies in the robust nature of quinoline-forming reactions from appropriately substituted anilines and carbonyl compounds.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from a commercially available precursor.

Step 1: Selective Reduction of 1,3-Dichloro-2,4-dinitrobenzene

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-dichloro-2,4-dinitrobenzene in ethanol.

-

Prepare a solution of sodium hydrosulfide (NaHS) in water.

-

Add the NaHS solution dropwise to the ethanolic solution of the starting material at room temperature. The choice of NaHS is based on its ability to selectively reduce one nitro group in the presence of another.

-

After the addition is complete, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture, pour it into ice water, and extract the product (2,4-dichloro-3-nitroaniline) with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Friedländer Annulation

-

To the crude 2,4-dichloro-3-nitroaniline, add a suitable three-carbon carbonyl component (e.g., acetoacetaldehyde dimethyl acetal) and an acid catalyst (e.g., sulfuric acid or polyphosphoric acid).

-

Heat the mixture at 100-120 °C for several hours. The acid catalyzes the condensation and subsequent cyclization to form the quinoline ring.

-

Monitor the formation of 2,6-dichloro-5-nitroquinoline by TLC.

-

Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., aqueous sodium hydroxide solution) until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Reduction of the Nitro Group

-

Suspend the crude 2,6-dichloro-5-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. A common and effective choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If using SnCl₂, basify the reaction mixture to precipitate tin salts and liberate the free amine.

-

Extract the final product, this compound, into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 4: Purification

-

The crude product should be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by its three key functional components: the nucleophilic 5-amino group, the electron-deficient quinoline ring, and the two chloro substituents, which can potentially undergo nucleophilic aromatic substitution.

Caption: Reactivity map of this compound.

-

Amino Group Reactivity: The 5-amino group is a potent nucleophile and can readily participate in a variety of reactions.[5][6] This includes acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, and alkylation via reductive amination.[7] These transformations are fundamental in medicinal chemistry for modulating properties like solubility, lipophilicity, and hydrogen bonding capacity.

-

Chloro Group Reactivity: The chlorine atoms, particularly the one at the 2-position, are susceptible to displacement by nucleophiles, although this may require forcing conditions or metal catalysis. The 2-position of the quinoline ring is activated towards nucleophilic attack. Palladium-catalyzed cross-coupling reactions, such as Suzuki (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), are powerful tools for modifying these positions.[8] This dual reactivity allows for the creation of diverse molecular libraries from a single scaffold.

Spectroscopic Characterization Profile

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Below is a summary of the expected spectral characteristics.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the quinoline core will appear in the downfield region (~7.0-8.5 ppm).[9] - A broad singlet for the -NH₂ protons (~4.0-5.0 ppm), which is exchangeable with D₂O.[10] - The specific splitting patterns (doublets, singlets) will depend on the coupling between adjacent aromatic protons. |

| ¹³C NMR | - Aromatic carbons will resonate in the ~110-150 ppm range.[11] - Carbons directly attached to chlorine and nitrogen atoms will be significantly shifted due to their electronegativity. The C-NH₂ carbon will be shifted upfield due to the electron-donating effect of the amine.[11] |

| IR Spectroscopy | - Two distinct N-H stretching bands for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches).[9][12] - C=C and C=N stretching vibrations for the aromatic quinoline ring in the 1500-1650 cm⁻¹ region. - C-Cl stretching bands typically appear in the fingerprint region below 800 cm⁻¹. |

| Mass Spectrometry | - A distinct molecular ion (M⁺) peak corresponding to the molecular weight (213.06 g/mol ). - An isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1). - The nitrogen rule applies: an even molecular weight corresponds to an even number of nitrogen atoms (in this case, two).[10][13] |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of biologically active molecules.[14] The quinoline core is a "privileged scaffold" found in numerous FDA-approved drugs.[4][15] The presence of three distinct functional handles (two different chloro groups and an amino group) allows for a systematic and combinatorial approach to drug design.

Caption: Role of this compound in a drug discovery workflow.

-

Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The dichlorinated quinoline amine can be elaborated to explore interactions with various kinases implicated in cancer and inflammatory diseases.[8]

-

Antimalarial and Antiparasitic Agents: The 8-aminoquinoline scaffold is famous for its antimalarial properties.[14] While this is a 5-aminoquinoline, the general principle of using substituted quinolines as antiparasitic agents holds. The chloro and amino groups can be functionalized to develop novel compounds against parasites like Plasmodium falciparum.

-

Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. Novel quinoline derivatives are continuously being explored to combat antibiotic resistance.

-

Combinatorial Chemistry: The orthogonal reactivity of the functional groups makes this compound an ideal starting point for generating large libraries of related compounds for high-throughput screening, accelerating the discovery of new hit compounds.[16]

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[20][21] Causes skin and serious eye irritation. May cause respiratory irritation.[22]

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only under a chemical fume hood.[18]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[18]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.[17]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Handling and Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][21] Keep away from strong oxidizing agents and strong acids.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Disclaimer: This safety information is based on related compounds and is for guidance only. Always consult a compound-specific Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound represents a molecule of high strategic value for chemical and pharmaceutical research. Its well-defined structure, coupled with the versatile reactivity of its functional groups, makes it an excellent platform for the design and synthesis of novel compounds. From its fundamental chemical properties to its potential applications in targeting complex diseases, this guide has aimed to provide the necessary technical foundation for scientists to leverage this important chemical entity in their research and development endeavors.

References

-

Safety Data Sheet - Angene Chemical. [Link]

-

Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III) - ResearchGate. [Link]

-

2,3-Dichloroquinoxaline Safety Data Sheet - Alfa Aesar. [Link]

-

2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

Spectroscopy of Amines - Chemistry LibreTexts. [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines - ResearchGate. [Link]

- Method for synthetizing 2,6-dichloroquinoxaline by using diketene - Google P

-

(6S)-Tetrahydrobiopterin Dihydrochloride | CAS 69056-39-9 - Veeprho. [Link]

-

Spectroscopy of Amines – Organic Chemistry | OpenStax. [Link]

-

4(1H)-Pteridinone, 2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-, dihydrochloride, [6S - -[6R(1S,2R*)]] - CAS Common Chemistry. [Link]

-

Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. [Link]

-

S-Tetrahydrobiopterin Dihydrochloride | CAS No: 69056-39-9 - Cleanchem. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

-

Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PubMed Central. [Link]

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH. [Link]

-

Reactions of Amines - Jasperse Ch. 19 Notes. [Link]

-

Summary of general properties of amines, reactivity trends toward... - ResearchGate. [Link]

- Process for preparing 2,6-dicholoroquinoxaline - Google P

-

Nucleophilicity Trends of Amines - Master Organic Chemistry. [Link]

-

Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities - PubMed. [Link]

Sources

- 1. 错误页 [amp.chemicalbook.com]

- 2. This compound CAS#: 607380-28-9 [m.chemicalbook.com]

- 3. This compound - CAS:607380-28-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. fiveable.me [fiveable.me]

- 14. benchchem.com [benchchem.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. angenechemical.com [angenechemical.com]

- 19. fishersci.com [fishersci.com]

- 20. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloroquinolin-5-amine (CAS 607380-28-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Importance of 2,6-Dichloroquinolin-5-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile structure allows for a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The strategic placement of substituents on the quinoline core is a key aspect of drug design, enabling the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound, with its distinct substitution pattern of two chloro groups and an amino group, represents a valuable building block for the synthesis of novel therapeutic agents. The presence of reactive chloro and amino functionalities provides multiple avenues for chemical modification, making it an attractive starting point for the generation of diverse compound libraries in drug discovery programs.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthesis strategy based on established methodologies, its reactivity profile, and its potential applications in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 607380-28-9 | [5][6][7][8] |

| Molecular Formula | C₉H₆Cl₂N₂ | [5] |

| Molecular Weight | 213.06 g/mol | [5] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Inferred from safety data of related compounds[9] |

Synthesis of this compound: A Proposed Friedländer Approach

Proposed Synthetic Scheme

A potential retrosynthetic analysis suggests that 2,6-dichloro-5-nitrobenzaldehyde and a suitable two-carbon component could serve as precursors. However, a more direct approach would involve the cyclization of a suitably substituted aniline derivative. A plausible forward synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and should be optimized and validated in a laboratory setting.

Step 1: Nitration of 2,6-Dichloroaniline

-

Rationale: Introduction of a nitro group ortho to one of the chloro substituents and meta to the amino group, which will be subsequently reduced to an amino group required for the quinoline ring formation.

-

Procedure:

-

To a stirred solution of 2,6-dichloroaniline in concentrated sulfuric acid, cooled to 0-5 °C, add a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product, 2,6-dichloro-3-nitroaniline.

-

Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.

-

Step 2: Reduction of the Nitro Group

-

Rationale: Conversion of the nitro group to an amino group to generate the required ortho-phenylenediamine derivative for the subsequent cyclization.

-

Procedure:

-

Suspend 2,6-dichloro-3-nitroaniline in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture (if using iron) or stir at room temperature (for hydrogenation) until the reaction is complete (monitored by TLC).

-

If using iron, filter the hot reaction mixture to remove iron salts. If using Pd/C, filter through celite to remove the catalyst.

-

Evaporate the solvent and neutralize the residue to obtain 1,3-dichloro-2,4-diaminobenzene.

-

Step 3: Friedländer Annulation

-

Rationale: The core quinoline-forming step, where the ortho-diamine reacts with a two-carbon carbonyl compound to form the heterocyclic ring.

-

Procedure:

-

Dissolve 1,3-dichloro-2,4-diaminobenzene and an equimolar amount of a glyoxal equivalent (e.g., glyoxal sodium bisulfite adduct) in a suitable solvent like ethanol or acetic acid.

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize if necessary.

-

The product, this compound, may precipitate upon cooling or after the addition of water.

-

Collect the solid by filtration, wash with a suitable solvent, and purify by recrystallization or column chromatography.

-

Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the amino group and the two chloro substituents on the quinoline scaffold.

Caption: Reactivity pathways of this compound.

-

The Amino Group (C5-NH₂): The amino group is a nucleophilic center and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. The electron-withdrawing nature of the quinoline ring and the two chloro substituents will decrease the basicity and nucleophilicity of this amino group compared to aniline.

-

The Chloro Group at C2: The chloro group at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr).[15] This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the substitution. This position is generally more reactive towards nucleophiles than a chloro group on the benzenoid ring.[8]

-

The Chloro Group at C6: The chloro group at the 6-position is on the benzenoid part of the quinoline ring and is less activated towards SₙAr compared to the C2-chloro group.[16] However, it can still undergo substitution reactions, particularly with strong nucleophiles or under metal-catalyzed conditions (e.g., Buchwald-Hartwig or Ullmann coupling).

This differential reactivity of the two chloro groups allows for selective functionalization of the molecule, providing a powerful tool for creating a diverse range of derivatives.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the public domain, its expected spectroscopic features can be predicted based on the analysis of structurally similar compounds.[17][18][19][20][21][22][23]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the quinoline ring will be influenced by the electron-donating amino group and the electron-withdrawing chloro and ring nitrogen atoms. The NH₂ protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The aromatic protons are expected in the range of δ 7.0-8.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbons attached to the chlorine atoms (C2 and C6) and the amino group (C5) will show characteristic chemical shifts. The carbon atoms in the pyridine ring (e.g., C2, C3, C4, C8a) will generally be at a lower field compared to those in the benzene ring due to the influence of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine.[21]

-

N-H bending: A band around 1600-1650 cm⁻¹ is characteristic of the scissoring vibration of the primary amine.

-

C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring system.

-

C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of the chloro substituents.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z 212 and an M+2 peak of approximately 65% the intensity of the M⁺ peak, and an M+4 peak, which is characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine and HCN from the quinoline ring.

Applications in Drug Discovery and Development

The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery.[24][25] The mechanism of action of many 4-aminoquinoline antimalarials, such as chloroquine, is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite.[7] The presence of a 7-chloro group in chloroquine is crucial for its activity.[7]

This compound, while being a 5-aminoquinoline, shares structural similarities with these active compounds. The presence of a chloro group at the 6-position could modulate the electronic properties and lipophilicity of the molecule, potentially leading to novel interactions with biological targets and overcoming resistance mechanisms.[1]

The reactive sites on this compound make it an ideal starting material for the synthesis of compound libraries for screening against a variety of diseases, including:

-

Antimalarials: Derivatization of the amino and chloro groups could lead to new compounds with improved activity against chloroquine-resistant strains of Plasmodium falciparum.

-

Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, such as kinase inhibition and DNA intercalation.[26]

-

Antibacterial Agents: The quinoline scaffold is present in quinolone antibiotics. Novel derivatives of this compound could be explored for their antibacterial properties.[27][28]

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety precautions can be inferred from related chloroanilines and aminoquinolines.[9][29] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, wash the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple avenues for chemical modification, allowing for the creation of diverse libraries of novel compounds. While specific experimental data for this compound is limited, its synthesis can be plausibly achieved through established methods like the Friedländer synthesis. The differential reactivity of its functional groups provides a basis for selective chemical transformations. The potential for this scaffold to yield new therapeutic agents, particularly in the areas of infectious diseases and oncology, warrants further investigation by the scientific community.

References

- O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., ... & Park, B. K. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Journal of medicinal chemistry, 49(20), 5693-5727.

-

Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1379973. [Link][3][4]

- Ajani, O. O., Adekoya, J. A., & Ogunniran, K. O. (2022). Quinoline: A versatile heterocyclic compound in medicinal chemistry. Journal of Heterocyclic Chemistry, 59(1), 5-30.

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link][10]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Photochemical Intramolecular Amination for the Synthesis of Heterocycles. (n.d.). The Royal Society of Chemistry.

-

Madrid, D. C., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2006). Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives. Journal of medicinal chemistry, 49(16), 4946-4953. [Link][25]

- Solomon, V. R., & Lee, H. (2011).

- Jubilant Ingrevia Limited. (n.d.).

- A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. (2025). BenchChem.

-

The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. [Link][12]

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).

-

Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PMC. [Link][13]

- Friedländer Quinoline Synthesis. (n.d.). Scite.ai.

- [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. (1991). Yao Xue Xue Bao, 26(11), 821-828.

-

Benzenamine, 2,6-dichloro-. (n.d.). In NIST WebBook. Retrieved from [Link]

- The Chemistry of Quinolines. (n.d.). Chemical Reviews.

-

Reactivity of Quinoline. (2020, October 26). YouTube. [Link][30]

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).

- Duke Safety. (2025). Safe Handling of Hazardous Drugs.

-

Spectroscopy of Amines. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link][19]

- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (n.d.).

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link][20]

- IR Spectroscopy Tutorial: Amines. (n.d.).

- Application Notes and Protocols: 2-Aminoquinoline Derivatives in the Synthesis of Anti-Plasmodial Agents. (2025). BenchChem.

- This compound CAS#: 607380-28-9. (n.d.). ChemicalBook.

-

Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. (n.d.). PubMed. [Link][7]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link][8]

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online.

- Method for synthetizing 2,6-dichloroquinoxaline by using diketene. (n.d.).

- Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023). MDPI.

- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). NIH.

- 2-Amino-5,6-dichloro-3,4-dihydroquinazoline. (n.d.). PubChem.

- The infrared spectra of secondary amines and their salts. (2025).

- A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. (n.d.).

- Synthesis and characterization of copper and aluminum salts of H 3PMo 12O 40 for their use as catalysts in the eco-friendly synthesis of chromanes. (2025).

- A Comparative Guide to Mass Spectrometry Analysis for Deuterium Enrichment of 5-Chloropyridin-3,4,6-d3-2-amine. (n.d.). BenchChem.

- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPOR

- 2,6-Dichloroaniline. (n.d.). SpectraBase.

Sources

- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. organicreactions.org [organicreactions.org]

- 13. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. Benzenamine, 2,6-dichloro- [webbook.nist.gov]

- 19. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. researchgate.net [researchgate.net]

- 23. spectrabase.com [spectrabase.com]

- 24. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 29. safety.duke.edu [safety.duke.edu]

- 30. youtube.com [youtube.com]

2,6-Dichloroquinolin-5-amine physical properties (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloroquinolin-5-amine

This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its boiling point and density. The content herein is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in quinoline derivatives. Quinoline and its derivatives are known for their wide range of medicinal properties, including antibacterial and anticancer activities.[1][2][3] This guide will not only present the available data for this compound but also detail the experimental methodologies for the empirical determination of these crucial physical constants.

Introduction to this compound

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of chlorine atoms and an amine group on the quinoline ring structure suggests its potential as a versatile intermediate in the synthesis of more complex molecules.[4][5] The physicochemical properties of such compounds, including their boiling point and density, are fundamental to their handling, purification, and formulation in research and development settings. Understanding these properties is a critical first step in the journey from laboratory synthesis to potential therapeutic application.

Physical Properties of this compound

| Physical Property | Predicted Value |

| Boiling Point | 347.3 ± 37.0 °C[6] |

| Density | 1.490 ± 0.06 g/cm³[6] |

Note: These values are computationally predicted and should be confirmed through experimental measurement.

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the boiling point and density of solid compounds like this compound.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small amount of a liquid or a high-boiling solid.[7] The unique design of the Thiele tube allows for uniform heating of the oil bath, which is crucial for an accurate measurement.[8]

Experimental Protocol:

-

Sample Preparation: Place a small amount of powdered this compound into a small, clean, and dry test tube (an ignition tube is often used).

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube containing the sample, with the open end downwards.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into the oil bath of a Thiele tube, making sure the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, remove the heat source.

-

Measurement: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7][8] This is the point where the vapor pressure of the substance equals the atmospheric pressure.[9]

-

Record and Repeat: Record the temperature. For accuracy, it is advisable to allow the apparatus to cool and repeat the measurement.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for boiling point determination using the Thiele tube method.

Density Determination: The Displacement Method

For an irregularly shaped solid, the density is determined by measuring its mass and its volume separately. The volume is found using the principle of fluid displacement.[10][11]

Experimental Protocol:

-

Mass Measurement: Accurately weigh a sample of this compound using an analytical balance. Record the mass.

-

Initial Volume Measurement: Partially fill a graduated cylinder with a liquid in which the sample is insoluble (e.g., water, unless the compound reacts with or dissolves in it). Record the initial volume of the liquid.

-

Volume Displacement: Carefully slide the weighed solid sample into the graduated cylinder, ensuring no liquid splashes out.

-

Final Volume Measurement: The solid will displace a volume of liquid equal to its own volume. Record the new volume reading from the graduated cylinder.

-

Volume Calculation: The volume of the solid is the difference between the final and initial volume readings.

-

Density Calculation: Calculate the density using the formula: Density = Mass / Volume.

-

Repeat for Accuracy: To ensure the reliability of the result, it is best practice to repeat the measurement with multiple samples and average the results.[12]

Diagram of Density Determination Workflow

Sources

- 1. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 607380-28-9 [amp.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. chemistry-online.com [chemistry-online.com]

- 12. Video: Determining the Density of a Solid and Liquid [jove.com]

Spectroscopic Profile of 2,6-Dichloroquinolin-5-amine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,6-dichloroquinolin-5-amine, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide synthesizes foundational spectroscopic principles with data from analogous structures to present a robust predictive profile. This approach is designed to aid researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Its Spectroscopic Implications

This compound is a heteroaromatic compound featuring a quinoline core. This core is substituted with two chlorine atoms at positions 2 and 6, and an amine group at position 5. The interplay of the electron-withdrawing chloro groups and the electron-donating amino group on the aromatic system dictates the electronic environment of the molecule, which in turn governs its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signatures.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the quinoline ring system and the electronic effects of the chloro and amino substituents.

Anticipated ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.5 - 8.2 | Doublet | H-4 | Deshielded due to proximity to the heterocyclic nitrogen. |

| ~7.8 - 7.6 | Doublet | H-8 | Influenced by the electron-donating amine group at the adjacent position. |

| ~7.5 - 7.3 | Doublet | H-3 | Coupled to H-4. |

| ~7.2 - 7.0 | Singlet | H-7 | Expected to be a singlet due to the substitution pattern. |

| ~5.0 - 4.0 | Broad Singlet | -NH₂ | The chemical shift is variable and depends on solvent and concentration. The signal may exchange with D₂O.[1] |

Note: Predicted chemical shifts are based on general principles and data for similar quinoline derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, nine distinct signals are expected for the quinoline ring carbons.

Anticipated ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 150 | C-2 | Attached to a chlorine atom and nitrogen, leading to significant deshielding. |

| ~148 - 145 | C-8a | Bridgehead carbon adjacent to nitrogen. |

| ~145 - 140 | C-4 | Deshielded by the heterocyclic nitrogen. |

| ~140 - 135 | C-5 | Attached to the electron-donating amino group. |

| ~135 - 130 | C-6 | Attached to a chlorine atom. |

| ~130 - 125 | C-4a | Bridgehead carbon. |

| ~125 - 120 | C-3 | Aromatic CH. |

| ~120 - 115 | C-7 | Aromatic CH. |

| ~115 - 110 | C-8 | Aromatic CH. |

Note: These are estimated chemical shift ranges. Carbon atoms attached to heteroatoms or electron-withdrawing groups appear at higher chemical shifts (downfield).[2]

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound would involve:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of the target molecule).

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, C=N, and C-Cl bonds.

Anticipated IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3500 - 3300 | N-H stretch (asymmetric and symmetric) | Medium | Primary amines typically show two bands in this region.[3] |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | Characteristic of sp² C-H bonds. |

| 1650 - 1580 | N-H bend | Medium to Strong | Confirms the presence of a primary amine.[3] |

| 1600 - 1450 | Aromatic C=C and C=N stretch | Medium to Strong | Multiple bands are expected in this region, characteristic of the quinoline ring system. |

| 1335 - 1250 | Aromatic C-N stretch | Strong | Typical for aromatic amines.[3] |

| 800 - 600 | C-Cl stretch | Strong | The exact position depends on the substitution pattern. |

Experimental Protocol for IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument's software will automatically subtract the background.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with known vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Expected Mass Spectrum

For this compound (C₉H₆Cl₂N₂), the molecular weight is approximately 213.06 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show three peaks for the molecular ion:

-

[M]⁺: Corresponding to the molecule with two ³⁵Cl atoms.

-

[M+2]⁺: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: Corresponding to the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

Anticipated Isotopic Pattern for the Molecular Ion:

| m/z | Isotopic Composition | Expected Relative Intensity |

| ~212 | C₉H₆³⁵Cl₂N₂ | 100% (Base Peak) |

| ~214 | C₉H₆³⁵Cl³⁷ClN₂ | ~65% |

| ~216 | C₉H₆³⁷Cl₂N₂ | ~10% |

Fragmentation Pathway

Upon electron ionization, the molecular ion can undergo fragmentation. A plausible fragmentation pathway for this compound could involve the loss of a chlorine atom or hydrogen cyanide.

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The compound can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation and provide structural information.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and the isotopic pattern should be identified, along with major fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The anticipated NMR, IR, and Mass Spec data are based on established chemical principles and comparison with structurally related compounds. Researchers working with this molecule can use this guide as a reference for confirming its identity and assessing its purity. It is strongly recommended that experimental data be acquired and compared with these predictions for definitive structural elucidation.

References

-

PubChem. 2,6-Dichloroquinoline. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Gable, K. ¹³C NMR Chemical Shifts. Oregon State University. [Link]

-

Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. [Link]

-

NIST. Benzenamine, 2,6-dichloro-. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Amino-5,6-dichloro-3,4-dihydroquinazoline. National Center for Biotechnology Information. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Wiley. Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

-

PubChem. 2,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

-

ResearchGate. FTIR spectrum of 2,4-dichloro-6 methylpyrimidin-5-amine. [Link]

-

Michigan State University. IR Spectroscopy Tutorial: Amines. [Link]

-

National Institutes of Health. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]

-

Trade Science Inc. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

PubChem. 5-Aminoquinoline. National Center for Biotechnology Information. [Link]

-

MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

PubChem. 2,6-Dichloroquinoxaline. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,6-Dichloroquinolin-5-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,6-dichloroquinolin-5-amine, a key heterocyclic building block in medicinal chemistry. Quinoline derivatives are prominent scaffolds in drug discovery, demonstrating a wide array of biological activities, including anticancer and anti-infective properties.[1][2][3] This document details a two-step synthetic sequence commencing from 2,6-dichloroquinoline, proceeding through a nitrated intermediate, and culminating in the target amine. The guide is designed for researchers and professionals in drug development, offering not only step-by-step protocols but also the underlying mechanistic principles and rationale for key experimental choices. All procedures are framed within a self-validating system, incorporating in-process controls and detailed analytical characterization to ensure reproducibility and high purity of the final compound.

Introduction and Strategic Overview

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals ranging from antimalarials like chloroquine to modern kinase inhibitors used in oncology.[2][3] The specific substitution pattern of halogen atoms and an amino group, as seen in this compound, offers a versatile platform for further molecular elaboration. The chlorine atoms provide metabolic stability and can serve as handles for cross-coupling reactions, while the primary amine at the C-5 position is a critical nucleophile for constructing amides, sulfonamides, and other key functional groups central to modulating biological activity.

The synthetic strategy outlined herein is predicated on a logical and field-proven retrosynthetic analysis. The target amine is most reliably accessed via the reduction of its corresponding nitro precursor, 2,6-dichloro-5-nitroquinoline. This intermediate, in turn, can be synthesized through the direct electrophilic nitration of a suitable starting material, 2,6-dichloroquinoline.

This approach is advantageous due to the well-established and high-yielding nature of both aromatic nitration and nitro group reduction, ensuring an efficient pathway to the desired product.

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of 2,6-Dichloro-5-nitroquinoline

The initial step involves the introduction of a nitro group onto the 2,6-dichloroquinoline core. This is a classic electrophilic aromatic substitution reaction.

Principle and Mechanistic Rationale

The nitration is achieved using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), commonly known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The quinoline ring system is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic substitution than benzene. The substitution preferentially occurs on the benzene ring portion (positions 5, 6, 7, 8) rather than the pyridine ring. The existing chloro substituent at C-6 is an ortho-, para-director. Therefore, the incoming electrophile (NO₂⁺) is directed to the C-5 and C-7 positions. Steric hindrance from the peri-position (C-4) and the electronic nature of the ring favor substitution at the C-5 position. The reaction must be performed at low temperatures to control the exothermic reaction and prevent over-nitration.

Detailed Experimental Protocol

Materials:

-

2,6-Dichloroquinoline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 equivalents). Cool the flask in an ice-salt bath to 0 °C.

-

Substrate Addition: Slowly add 2,6-dichloroquinoline (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5 °C. Stir until all the solid has dissolved.

-

Nitration: Cool the mixture to below 0 °C. Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring. This will precipitate the nitro-product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from ethanol to yield 2,6-dichloro-5-nitroquinoline as a pale yellow solid.[4]

Part II: Synthesis of this compound

The final step is the chemoselective reduction of the nitro group to a primary amine, yielding the target compound.

Principle and Mechanistic Rationale

The reduction of an aromatic nitro group in the presence of aryl halides requires a reagent that is selective. Catalytic hydrogenation (e.g., with Pd/C) could potentially lead to hydrodechlorination as a side reaction. A more reliable method is the use of a metal in acidic medium, such as iron (Fe) powder in acetic acid or in the presence of an acid like HCl.[5] This method is highly effective for nitro group reduction and generally does not affect aryl chloride bonds under the reaction conditions.

The mechanism involves a series of single electron transfers from the metal surface to the nitro group, with protonation steps occurring in the acidic medium. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.

Caption: Simplified pathway for metal-acid reduction of a nitro group.

Detailed Experimental Protocol

Materials:

-

2,6-Dichloro-5-nitroquinoline

-

Iron powder (<100 mesh)

-

Glacial Acetic Acid

-

Ethanol

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-5-nitroquinoline (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 ratio).

-

Reagent Addition: Heat the mixture to approximately 60-70 °C. Add iron powder (3.0-4.0 eq) portion-wise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. A color change from yellow to a darker solution is typically observed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

-

Neutralization and Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Dilute the residue with water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Process Validation and Analytical Characterization

To ensure the integrity of the synthesis, in-process controls and final product characterization are essential.

-

Thin Layer Chromatography (TLC): A crucial tool for monitoring reaction progress. For the nitration step, the product will have a lower Rf value than the starting material. For the reduction step, the disappearance of the yellow nitro compound and the appearance of the amine product (which may be visualized with a UV lamp or an appropriate stain) signal the reaction's completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The successful formation of 2,6-dichloro-5-nitroquinoline will show characteristic shifts in the aromatic protons. Upon reduction to this compound, a broad singlet corresponding to the -NH₂ protons will appear (typically between 4-6 ppm, exchangeable with D₂O), and the aromatic protons adjacent to the new amine group will experience an upfield shift compared to their positions in the nitro-intermediate.

-

¹³C NMR: The carbon atom attached to the nitro group (C-5) will show a significant upfield shift upon its conversion to an amine group.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the intermediate and the final product. For 2,6-dichloro-5-nitroquinoline (C₉H₄Cl₂N₂O₂), the expected molecular weight is 243.05 g/mol . For this compound (C₉H₆Cl₂N₂), the expected molecular weight is 213.07 g/mol . The characteristic isotopic pattern for two chlorine atoms should be observed.

Quantitative Data Summary

The following table summarizes the expected parameters for the described synthesis. Yields are representative and may vary based on scale and purification efficiency.

| Step | Reaction | Starting Material | Product | MW ( g/mol ) | Typical Yield | Purity (HPLC) |

| 1 | Nitration | 2,6-Dichloroquinoline | 2,6-Dichloro-5-nitroquinoline | 243.05 | 80-90% | >98% |

| 2 | Reduction | 2,6-Dichloro-5-nitroquinoline | This compound | 213.07 | 85-95% | >99% |

Conclusion

This guide presents a validated, two-step synthetic route to this compound, a valuable building block for drug discovery. The methodology relies on fundamental, high-yielding organic transformations: electrophilic nitration followed by a chemoselective metal-acid reduction. By providing detailed protocols, mechanistic insights, and a framework for analytical validation, this document serves as a reliable resource for chemists and researchers aiming to synthesize this and related quinoline scaffolds for application in pharmaceutical R&D.

References

-

Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI URL: [Link]

-

Title: Chemical structures of 5-aminoquinoline derivatives 3a-f Source: ResearchGate URL: [Link]

-

Title: Chemical structures of (a) quinoline containing drugs and clinical... Source: ResearchGate URL: [Link]

-

Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Royal Society of Chemistry URL: [Link]

-

Title: How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? Source: ResearchGate URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. chemshuttle.com [chemshuttle.com]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of 2,6-Dichloroquinolin-5-amine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the quinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials. Its rigid, bicyclic aromatic nature provides an excellent platform for the spatial projection of functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, 2,6-dichloroquinolin-5-amine emerges as a highly versatile and strategically significant building block. The presence of two distinct chlorine atoms at the C2 and C6 positions, coupled with an amino group at C5, offers a rich chemical handle for a variety of transformations, empowering chemists to generate diverse molecular libraries for screening and optimization. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its role in the construction of complex molecules, including potent kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 607380-28-9 |

| Molecular Formula | C₉H₆Cl₂N₂ |

| Molecular Weight | 213.06 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which would be concentration and solvent-dependent. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The carbons attached to chlorine and nitrogen will show characteristic shifts. |

| IR Spectroscopy | N-H stretching of the primary amine around 3300-3500 cm⁻¹ (likely two bands). C-Cl stretching in the fingerprint region. Aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Synthesis of the Building Block: A Plausible and Robust Route

While multiple synthetic routes to substituted quinolines exist, a practical and scalable approach to this compound can be envisioned through a two-step sequence starting from the commercially available 2,6-dichloroquinoline: electrophilic nitration followed by reduction of the nitro group.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Part 1: Nitration of 2,6-Dichloroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 2,6-dichloroquinoline to the cooled sulfuric acid while stirring to ensure complete dissolution.

-

Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) in the dropping funnel.

-

Slow Addition: Add the nitrating mixture dropwise to the solution of 2,6-dichloroquinoline, maintaining the temperature below 10°C. The directing effects of the quinoline nitrogen and the existing chlorine atoms are expected to favor nitration at the C5 and C8 positions. Careful control of reaction conditions can optimize the yield of the desired 5-nitro isomer.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitated solid, 2,6-dichloro-5-nitroquinoline, is collected by filtration, washed with water until neutral, and dried.

Part 2: Reduction of 2,6-Dichloro-5-nitroquinoline

-

Reaction Setup: To a solution of 2,6-dichloro-5-nitroquinoline in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent. Common choices include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Reaction Conditions: If using iron, the reaction is typically heated to reflux. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up:

-

For Iron/HCl: After completion, filter the hot reaction mixture to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product.

-

For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography to afford the final product.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The strategic placement of two distinct chlorine atoms and an amino group makes this compound a powerful building block for constructing complex molecular architectures, particularly in the realm of medicinal chemistry. The chlorine atoms at the C2 and C6 positions exhibit differential reactivity, allowing for selective functionalization through palladium-catalyzed cross-coupling reactions.

The Power of Palladium: Suzuki and Buchwald-Hartwig Couplings

The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful tools in the modern synthetic chemist's arsenal. This compound is an excellent substrate for these reactions, enabling the introduction of a wide array of substituents at the C2 and C6 positions.

Caption: Key cross-coupling reactions for the functionalization of this compound.

Causality Behind Experimental Choices:

The regioselectivity of these cross-coupling reactions is a key consideration. The chlorine at the C2 position of the quinoline ring is generally more activated towards nucleophilic substitution and oxidative addition to a palladium(0) catalyst compared to the chlorine at the C6 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom. However, by carefully tuning the reaction conditions (catalyst, ligand, base, and temperature), selective functionalization at either position can often be achieved. For instance, bulkier phosphine ligands in Buchwald-Hartwig amination can favor reaction at the less sterically hindered C6 position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C-6 Position

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound, the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the C-6 arylated 2-chloroquinolin-5-amine derivative.

Experimental Protocol: Buchwald-Hartwig Amination at the C-6 Position

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents) in a Schlenk tube.

-

Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110°C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purification: Purify the residue by column chromatography to yield the desired C-6 aminated product.

Application in Kinase Inhibitor Synthesis: A Case Study

The quinoline scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of anticancer drugs.[1][2] The ability to selectively functionalize the 2- and 6-positions of the this compound core allows for the synthesis of libraries of compounds for screening against various kinases. The amino group at the 5-position can also be further functionalized or may play a role in directing the binding of the molecule within the ATP-binding pocket of the target kinase.

A common strategy in kinase inhibitor design involves a "hinge-binding" motif, often an amino-substituted heterocycle, and a "selectivity pocket" binding fragment. Using this compound, one can envision a synthetic strategy where a hinge-binding amine is introduced at the C6-position via a Buchwald-Hartwig reaction, and a variety of aryl or heteroaryl groups are installed at the C2-position using a Suzuki coupling to probe the selectivity pocket.

Sources

An In-depth Technical Guide to 2,6-Dichloroquinolin-5-amine: Current Research Landscape and Synthetic Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract